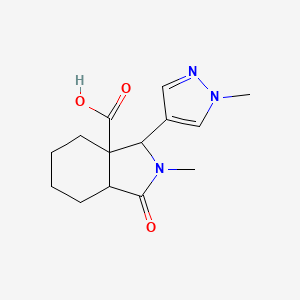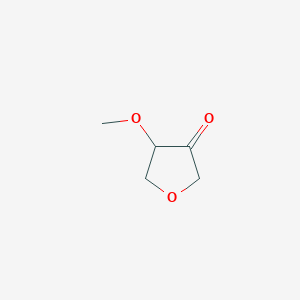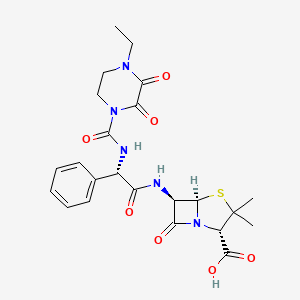
L-Piperacillin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Piperacillin is a broad-spectrum β-lactam antibiotic belonging to the ureidopenicillin class. It is a semisynthetic derivative of ampicillin and is primarily used to treat infections caused by Gram-negative bacteria, including Pseudomonas aeruginosa . The compound is often combined with tazobactam, a β-lactamase inhibitor, to enhance its efficacy against β-lactamase-producing bacteria .
准备方法
Synthetic Routes and Reaction Conditions
L-Piperacillin is synthesized through a multi-step chemical process. The synthesis typically involves the acylation of 6-aminopenicillanic acid (6-APA) with a ureido group. The reaction conditions often include the use of organic solvents and catalysts to facilitate the acylation process .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale fermentation processes followed by chemical synthesis. The fermentation process involves the cultivation of Penicillium chrysogenum, which produces 6-APA. This intermediate is then chemically modified to produce this compound .
化学反应分析
Types of Reactions
L-Piperacillin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the β-lactam ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various β-lactam derivatives.
科学研究应用
L-Piperacillin has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study β-lactam antibiotics and their interactions with β-lactamases.
Biology: Employed in microbiological studies to investigate bacterial resistance mechanisms.
Medicine: Widely used in clinical settings to treat severe bacterial infections, especially those caused by Pseudomonas aeruginosa.
Industry: Utilized in the pharmaceutical industry for the development of new antibiotic formulations.
作用机制
L-Piperacillin exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, which inhibits the final transpeptidation step of peptidoglycan synthesis. This leads to the weakening of the cell wall and eventual lysis of the bacteria . The addition of tazobactam inhibits β-lactamases, enzymes that degrade β-lactam antibiotics, thereby enhancing the efficacy of this compound .
相似化合物的比较
Similar Compounds
Ampicillin: Another β-lactam antibiotic with a similar mechanism of action but a narrower spectrum of activity.
Ticarcillin: A carboxypenicillin with activity against Pseudomonas aeruginosa but less effective against β-lactamase-producing bacteria.
Mezlocillin: A ureidopenicillin similar to L-Piperacillin but with different pharmacokinetic properties.
Uniqueness
This compound is unique due to its broad-spectrum activity and its ability to penetrate Gram-negative bacteria effectively. When combined with tazobactam, it becomes highly effective against β-lactamase-producing bacteria, making it a valuable antibiotic in treating severe infections .
属性
分子式 |
C23H27N5O7S |
|---|---|
分子量 |
517.6 g/mol |
IUPAC 名称 |
(2S,5R,6R)-6-[[(2S)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C23H27N5O7S/c1-4-26-10-11-27(19(32)18(26)31)22(35)25-13(12-8-6-5-7-9-12)16(29)24-14-17(30)28-15(21(33)34)23(2,3)36-20(14)28/h5-9,13-15,20H,4,10-11H2,1-3H3,(H,24,29)(H,25,35)(H,33,34)/t13-,14+,15-,20+/m0/s1 |
InChI 键 |
IVBHGBMCVLDMKU-LDNFRZNASA-N |
手性 SMILES |
CCN1CCN(C(=O)C1=O)C(=O)N[C@@H](C2=CC=CC=C2)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O |
规范 SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(Cyclohexylmethyl)[(thiophen-3-yl)methyl]aminehydrochloride](/img/structure/B13567937.png)
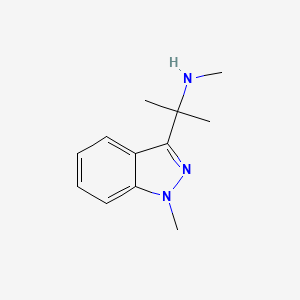
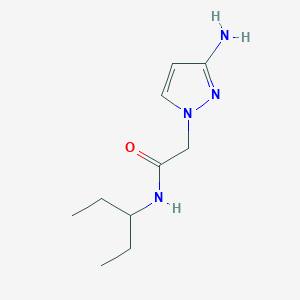
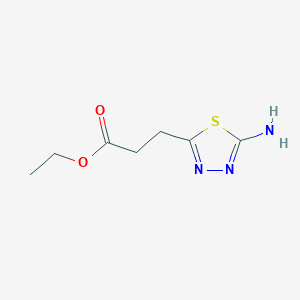
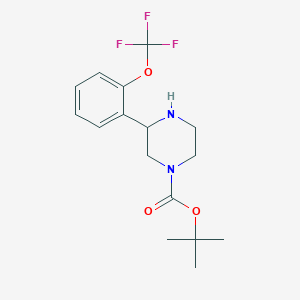

![sodium 2-ethoxy-2-oxo-1-[(3E)-2-oxooxan-3-ylidene]ethan-1-olate](/img/structure/B13567968.png)
![1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-pyrrole-3-carboxylicacid](/img/structure/B13567977.png)
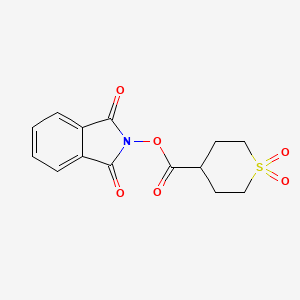
![1-Ethyl-3-methyl-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[1,2-a]pyrazine](/img/structure/B13567996.png)
![2-{[(Benzyloxy)carbonyl]amino}-3-chlorobenzoic acid](/img/structure/B13568001.png)
